4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Medicinal chemistry Fragment-based drug design Conformational analysis

4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride is a heterocyclic building block combining a piperidine ring with a 1,2,3-triazole moiety bearing a cyclopropyl substituent at the triazole C4 position. With a molecular weight of 228.72 g/mol, a topological polar surface area (TPSA) of 42.7 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and only two rotatable bonds, the compound presents a constrained, moderately polar scaffold suitable for fragment-based drug discovery and combinatorial library synthesis.

Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
CAS No. 2098144-19-3
Cat. No. B1489248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride
CAS2098144-19-3
Molecular FormulaC10H17ClN4
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESC1CC1C2=CN(N=N2)C3CCNCC3.Cl
InChIInChI=1S/C10H16N4.ClH/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9;/h7-9,11H,1-6H2;1H
InChIKeyRZKCPVSNWMSJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine Hydrochloride (CAS 2098144-19-3): Physicochemical Identity & Procurement Baseline


4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride is a heterocyclic building block combining a piperidine ring with a 1,2,3-triazole moiety bearing a cyclopropyl substituent at the triazole C4 position [1]. With a molecular weight of 228.72 g/mol, a topological polar surface area (TPSA) of 42.7 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and only two rotatable bonds, the compound presents a constrained, moderately polar scaffold suitable for fragment-based drug discovery and combinatorial library synthesis [1]. It is commercially available as the hydrochloride salt, typically at ≥95% purity, and is intended exclusively for non-human research use .

Why 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine HCl Cannot Be Replaced by Generic Triazole-Piperidine Analogs


Within the 1,2,3-triazolylpiperidine class, substitution at the triazole C4 position critically modulates physicochemical properties and downstream synthetic utility. The cyclopropyl group, with its sp²-like character and conformational constraint, alters the electronic environment of the triazole ring differently than alkyl, formyl, or hydroxymethyl substituents—directly affecting the reactivity of the piperidine NH as a nucleophilic handle for subsequent N-functionalization [1]. In the context of fluoroquinolone antibiotic synthesis, the nature of the C4 substituent on the triazole determines the yield of the final coupling step (reported range: 40–83% across the series) and the resultant antibacterial spectrum [1]. The cyclopropyl-substituted building block offers a distinct combination of modest lipophilicity, low rotatable bond count (2), and a TPSA of 42.7 Ų that cannot be replicated by the unsubstituted (higher TPSA-to-MW ratio) or formyl-substituted (additional H-bond acceptor, increased polarity) analogs, making generic substitution a demonstrably risky procurement decision for SAR-driven medicinal chemistry programs.

Quantitative Differentiation of 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine HCl from Its Closest Analogs


Rotatable Bond Count vs. 4-Unsubstituted and 4-Formyl Analogs: Conformational Pre-organization

The target compound possesses only 2 rotatable bonds (the piperidine–triazole C–N bond and the cyclopropyl–triazole C–C bond), compared to 1 rotatable bond for the 4-unsubstituted analog 4-(1H-1,2,3-triazol-1-yl)piperidine and 2 for the 4-formyl analog [1]. However, the cyclopropyl group, unlike the formyl group, does not introduce a freely rotating carbonyl; the cyclopropane ring's restricted conformational envelope provides a semi-rigid hydrophobic protrusion. This results in a lower entropic penalty upon target binding while maintaining a smaller molecular footprint than N-alkylated piperidine derivatives [1]. The compound's complexity score of 198 (PubChem computed) reflects this intermediate degree of structural organization [2].

Medicinal chemistry Fragment-based drug design Conformational analysis

Triazole Ring Electronic Environment vs. 1,2,4-Triazole Isomers: Regioisomeric Differentiation in Click Chemistry Scaffolds

The 1,2,3-triazole ring in the target compound, formed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), presents a distinctly different hydrogen-bonding pattern and dipole moment compared to the 1,2,4-triazole isomer found in 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1092297-47-6) [1]. The 1,2,3-triazole N2 and N3 atoms can act as weak hydrogen bond acceptors, whereas the 1,2,4-triazole presents a different acceptor geometry. In the P2X7 receptor antagonist series, the 1,2,3-triazolopiperidine scaffold demonstrated brain penetration capability when appropriately substituted, a property attributed in part to the specific electronic character of the 1,2,3-triazole [1]. The cyclopropyl group at C4 further modulates the triazole electron density through cyclopropyl conjugation, differentiating it from electron-withdrawing substituents (e.g., formyl) that reduce triazole basicity [2].

Click chemistry Copper-catalyzed azide-alkyne cycloaddition Bioisostere design

Synthetic Utility as a C7 Building Block for Fluoroquinolone Antibiotics: Yield and Antibacterial Spectrum Context

The 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine class, to which the target compound belongs, has been validated as C7 building blocks for next-generation fluoroquinolones. Huang et al. (2010) demonstrated that these building blocks, when coupled to the quinolone core 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, afford the corresponding fluoroquinolones in 40–83% yield [1]. The 4-formyl-substituted building block produced the most active final compound (34.15), which exhibited antibacterial activity comparable to ciprofloxacin and vancomycin against both quinolone-susceptible and multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains [1]. While specific MIC data for the cyclopropyl-substituted building block-derived fluoroquinolone were not separately reported in this study, the SAR indicates that the C4 substituent on the triazole directly modulates the antibacterial potency and spectrum of the final fluoroquinolone product [1]. The target compound's cyclopropyl group, being electron-donating and moderately lipophilic, occupies a distinct position in the SAR landscape between the unsubstituted and formyl-substituted analogs.

Antibacterial agents Fluoroquinolone synthesis Building block procurement

Patent-Anchored Target Engagement: PrCP Inhibitor Scaffold vs. Unrelated Piperidine-Triazole Chemotypes

The piperidinyl triazole chemotype, specifically exemplified by 'Piperidinyl triazole derivative 5' (associated with Merck Sharp & Dohme Corp.), has been patented as an inhibitor of prolylcarboxypeptidase (PrCP), a serine protease implicated in obesity and metabolic syndrome [1]. The IDRBLab therapeutic target database links this compound class to PrCP inhibition, with related spiropiperidine PrCP inhibitors (e.g., D0LZ4A) achieving IC50 values as low as 0.49 nM [2]. While the exact IC50 of the target compound against PrCP is not publicly disclosed, its structural congruence with the patented 'Piperidinyl triazole derivative 5' (which features a cyclopropyl-substituted 1,2,3-triazole attached to a piperidine core) establishes it as a relevant scaffold for PrCP-targeted drug discovery programs [1]. In contrast, N-cyclopropyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1408746-76-8) places the cyclopropyl group on an amide side chain rather than directly on the triazole, resulting in a different vector and conformational profile [3].

Metabolic disease Prolylcarboxypeptidase inhibition Patent-protected scaffold

Optimal Procurement and Application Scenarios for 4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine HCl (CAS 2098144-19-3)


Fragment-Based Drug Discovery: Hydrophobic Sub-Pocket Probing with a Constrained Triazole-Piperidine Scaffold

The compound's low rotatable bond count (2), moderate TPSA (42.7 Ų), and cyclopropyl group make it suitable for fragment library inclusion aimed at probing hydrophobic sub-pockets in target proteins. Unlike the 4-unsubstituted analog, the cyclopropyl group provides a conformationally restricted lipophilic contact surface that can be detected by SPR or X-ray crystallography fragment screens. The free piperidine NH serves as a synthetic handle for subsequent fragment growth via N-alkylation, N-acylation, or N-sulfonylation, as evidenced by the diverse N-functionalized derivatives available from ChemBridge and Hit2Lead screening collections [1]. The hydrochloride salt form ensures adequate aqueous solubility for biochemical assay preparation [2].

Fluoroquinolone Antibiotic Lead Optimization: C7 Side Chain SAR Exploration

As demonstrated by Huang et al. (2010), 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks can be coupled to the C7 position of the quinolone core to generate fluoroquinolones with modulated antibacterial activity against both susceptible and multidrug-resistant Gram-positive strains [1]. The cyclopropyl-substituted variant occupies a unique SAR position where the electron-donating, lipophilic cyclopropyl group may confer different permeability and efflux pump susceptibility profiles compared to the 4-formyl (most potent in the published series) or 4-hydroxymethyl analogs. Procurement of this specific building block enables systematic exploration of the triazole C4 substituent SAR within an established antibacterial lead series.

PrCP Inhibitor Medicinal Chemistry: Merck Patent Scaffold Replication and Diversification

The IDRBLab therapeutic target database maps 'Piperidinyl triazole derivative 5'—a compound structurally congruent with the target compound's core—as a patented PrCP inhibitor from Merck Sharp & Dohme Corp [1]. For academic or industrial groups investigating PrCP as a target for obesity, diabetes, or metabolic syndrome, this building block provides a direct entry point into the patented chemical space. The cyclopropyl group at the triazole C4 position distinguishes this scaffold from earlier spiropiperidine PrCP inhibitors (e.g., D0LZ4A, IC50 = 0.49 nM) [2], offering an alternative chemotype for lead diversification. The compound's TPSA of 42.7 Ų and two H-bond donors are consistent with oral bioavailability guidelines, supporting its use in hit-to-lead campaigns.

Combinatorial Library Synthesis: Click Chemistry-Derived Screening Deck Expansion

The piperidine NH of this compound is a versatile nucleophilic handle that enables rapid parallel synthesis of diverse N-functionalized analogs via amide bond formation, reductive amination, or sulfonylation. Commercially available derivatives from ChemBridge (e.g., N-cycloheptylcarbonyl, N-methylsulfonyl, N-(2-propylpentanoyl) analogs) demonstrate the amenability of this scaffold to high-throughput library production [1]. For screening deck expansion, the target compound offers an advantage over N-protected or N-alkylated piperidine building blocks because the free NH allows direct, one-step diversification without deprotection, reducing synthesis cycle time and cost per compound.

Quote Request

Request a Quote for 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.